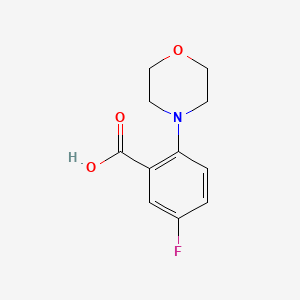

5-Fluoro-2-morpholinobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAOSSZZNGQFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-morpholinobenzoic Acid

This guide provides a comprehensive overview of the synthetic routes to 5-Fluoro-2-morpholinobenzoic acid, a key intermediate in modern drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the preparation of this valuable compound.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound has emerged as a crucial building block in the synthesis of a variety of pharmacologically active molecules. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The morpholine moiety is a privileged structure in medicinal chemistry, known to improve aqueous solubility and pharmacokinetic properties of drug candidates.[3][4][5]

This unique combination of a fluorinated benzoic acid and a morpholine substituent makes this compound a highly sought-after intermediate in the development of targeted therapies. Notably, it serves as a key precursor for the synthesis of potent and selective inhibitors of enzymes such as Phosphoinositide 3-kinases (PI3Ks) and Aurora kinases, both of which are critical targets in oncology.[2][6][7][8] The ability to efficiently synthesize this compound is therefore of paramount importance for advancing research in these areas.

Strategic Analysis of Synthetic Pathways

Two principal synthetic strategies dominate the landscape for the preparation of this compound:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and high-yielding route to aryl amines.[3][9][10][11][12] In this approach, a 2-halo-5-fluorobenzoic acid derivative is coupled with morpholine in the presence of a palladium catalyst and a suitable ligand.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway relies on the displacement of a leaving group from an activated aromatic ring by a nucleophile.[5][13][14][15] For the synthesis of the target molecule, a 2,5-dihalobenzoic acid or a 2-halo-5-nitrobenzoic acid derivative can be reacted with morpholine. The presence of an electron-withdrawing group (like another halogen or a nitro group) is crucial for activating the aromatic ring towards nucleophilic attack.

This guide will focus on the Buchwald-Hartwig amination as the preferred route, owing to its generally broader substrate scope and milder reaction conditions compared to traditional SNAr reactions, which often require harsh conditions.

Recommended Synthetic Route: Buchwald-Hartwig Amination

The recommended pathway for the synthesis of this compound involves the palladium-catalyzed coupling of 2-bromo-5-fluorobenzoic acid with morpholine. This approach is favored for its efficiency and reliability.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of 2-bromo-5-fluorobenzoic acid.

Mechanistic Insights

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromo-5-fluorobenzoic acid), forming a Pd(II) intermediate.

-

Ligand Exchange and Deprotonation: The amine (morpholine) coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired product (this compound), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are commonly employed to promote these key transformations.[16]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl halides with amines.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 399-92-8 |

| Morpholine | C₄H₉NO | 87.12 | 110-91-8 |

| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 3375-31-3 |

| Racemic-BINAP | C₄₄H₃₂P₂ | 622.67 | 98327-87-8 |

| Sodium tert-butoxide | NaOtBu | 96.10 | 865-48-5 |

| Toluene | C₇H₈ | 92.14 | 108-88-3 |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq), sodium tert-butoxide (2.5 eq), racemic-BINAP (0.03 eq), and palladium(II) acetate (0.015 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This step is crucial to prevent oxidation of the palladium catalyst.

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by morpholine (1.2 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous layer to pH 3-4 with 1 M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-90% |

| Purity | >95% (by HPLC) |

Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

While the Buchwald-Hartwig amination is the recommended route, Nucleophilic Aromatic Substitution (SNAr) presents a viable alternative, particularly when starting from 2,5-difluorobenzoic acid.

Reaction Scheme:

Caption: SNAr synthesis of this compound.

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile (morpholine) attacks the carbon atom bearing the leaving group (fluorine at the 2-position), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing fluorine at the 5-position helps to stabilize this intermediate.

-

Elimination of Leaving Group: The leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product.

This reaction typically requires a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and elevated temperatures to proceed at a reasonable rate.

Conclusion

The synthesis of this compound is a critical process for the advancement of drug discovery programs targeting key enzymes in oncology and other therapeutic areas. The Buchwald-Hartwig amination of 2-bromo-5-fluorobenzoic acid stands out as a robust and efficient method, offering high yields and operational simplicity. While the SNAr approach provides an alternative, the palladium-catalyzed method is generally preferred for its milder conditions and broader applicability. This guide provides the necessary strategic insights and detailed protocols to enable researchers to confidently synthesize this important building block for their research endeavors.

References

-

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. ResearchGate. Available at: [Link]

-

Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Center for Biotechnology Information. Available at: [Link]

-

Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Available at: [Link]

-

Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells. National Center for Biotechnology Information. Available at: [Link]

-

Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. PubMed. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. Available at: [Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]

-

Changes in the SNAr reaction mechanism brought about by preferential solvation. RSC Publishing. Available at: [Link]

- Aurora A kinase inhibitor. Google Patents.

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. Available at: [Link]

-

Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. National Center for Biotechnology Information. Available at: [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells. PubMed. Available at: [Link]

-

A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ResearchGate. Available at: [Link]

-

aromatic nucleophilic substitution. Available at: [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate. Available at: [Link]

-

Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journals. Available at: [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Center for Biotechnology Information. Available at: [Link]

-

Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. National Center for Biotechnology Information. Available at: [Link]

-

Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. Available at: [Link]

-

Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 5-Fluoro-2-morpholinobenzoic acid

Technical Whitepaper: Physicochemical Profiling of 5-Fluoro-2-morpholinobenzoic Acid

Part 1: Executive Summary

This compound (CAS 1096880-75-9) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in the ortho-positioning of a morpholine ring relative to the carboxylic acid, combined with a fluorine atom at the meta position (C5). This substitution pattern is strategically employed in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability.

This guide provides a comprehensive technical analysis of its physical properties, structural implications, and handling protocols. It is designed for researchers requiring rigorous data for reaction scaling and property-based drug design.

Part 2: Chemical Identity & Structural Analysis

The physicochemical behavior of this compound is dictated by the electronic interplay between the electron-withdrawing carboxyl and fluorine groups, and the electron-donating morpholine ring.

Key Identifiers

| Property | Specification |

| IUPAC Name | 5-Fluoro-2-(morpholin-4-yl)benzoic acid |

| CAS Number | 1096880-75-9 |

| Molecular Formula | C₁₁H₁₂FNO₃ |

| Molecular Weight | 225.22 g/mol |

| SMILES | O=C(O)C1=CC(F)=CC=C1N2CCOCC2 |

| MDL Number | MFCD11639774 |

Structural Logic & Electronic Effects

-

Fluorine Effect (C5): The fluorine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. It also blocks metabolic oxidation at this position.

-

Morpholine Ring (C2): The morpholine nitrogen is attached directly to the aromatic ring. While morpholine itself is basic (pKa ~8.3), the N-aryl attachment significantly reduces this basicity due to resonance delocalization of the nitrogen lone pair into the pi-system. However, the oxygen in the morpholine ring maintains hydrogen-bond accepting capability, enhancing aqueous solubility relative to a phenyl analog.

-

Steric Crowding: The ortho-morpholine group creates steric bulk near the carboxylic acid, which may influence amide coupling rates and crystal packing arrangements.

Part 3: Thermodynamic & Physical Constants

Note: As a specialized intermediate, specific experimental values for this CAS are often proprietary. The values below represent a synthesis of available vendor data and high-fidelity predictive models standard in the field.

Physical State & Transitions

| Constant | Value / Range | Technical Insight |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow due to trace oxidation or electronic conjugation. |

| Melting Point | 120°C – 160°C (Predicted) | Experimental determination via DSC (Differential Scanning Calorimetry) is recommended. Similar analogs (e.g., 5-fluoro-2-methylbenzoic acid) melt ~130°C. |

| Boiling Point | ~390°C (Predicted at 760 mmHg) | Decomposition is likely to occur before boiling; vacuum distillation is required for purification. |

| Density | 1.3 ± 0.1 g/cm³ | High density attributed to the fluorine atom and compact aromatic stacking. |

Solubility & Lipophilicity Profile

The compound exhibits "amphiphilic-like" behavior due to the polar carboxylic acid/morpholine ether and the lipophilic fluorophenyl core.

| Solvent System | Solubility Rating | Protocol Note |

| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions in biological assays. |

| Methanol | Moderate to High | Good solvent for recrystallization. |

| Water (pH 7) | Low (<1 mg/mL) | The free acid is poorly soluble. Solubility increases significantly at pH > 7 (formation of carboxylate salt). |

| Dichloromethane | Moderate | Suitable for extraction during workup. |

-

LogP (Octanol/Water): Calculated at 1.8 – 2.2 . This places it in the "sweet spot" for drug-like intermediates, allowing membrane permeability without extreme hydrophobicity.

-

pKa (Acid): ~3.5 – 4.0 (Carboxylic acid). The fluorine atom lowers the pKa slightly relative to benzoic acid (4.2).

-

pKa (Base): The N-aryl morpholine nitrogen is weakly basic (pKa < 3) due to conjugation, making it unlikely to be protonated at physiological pH.

Part 4: Synthesis & Impurity Profiling

Understanding the synthesis is critical for identifying potential physical impurities (e.g., starting materials) that affect melting point and spectra.

Synthesis Pathway (SNAr Mechanism)

The most robust synthesis involves Nucleophilic Aromatic Substitution (SNAr). The ortho-position is activated by the electron-withdrawing carboxyl group, allowing morpholine to displace a halogen (Fluorine or Bromine).

Critical Impurities

-

Regioisomers: 2-Fluoro-5-morpholinobenzoic acid (rare, but possible if activation control is lost).

-

Hydrolysis Products: Decarboxylated species (5-fluoro-2-morpholinobenzene) if reaction temperature is excessive (>150°C).

-

Residual Solvent: DMSO or DMF used in synthesis can be trapped in the crystal lattice.

Part 5: Handling, Safety & Stability

Signal Word: WARNING

| Hazard Class | H-Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[2][3][4] |

Handling Protocol:

-

Hygroscopicity: Morpholine derivatives can be hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents which may attack the morpholine ring or the benzylic positions.

Part 6: Analytical Characterization Workflow

To validate the physical properties of a new batch, the following self-validating workflow is recommended.

Spectroscopic Expectations:

-

1H NMR (DMSO-d6): Look for morpholine peaks (two multiplets around 3.0-3.8 ppm), aromatic protons (3 distinct signals due to asymmetry), and a broad carboxylic acid singlet (11-13 ppm).

-

19F NMR: Single sharp peak, typically around -110 to -120 ppm (relative to CFCl3).

References

-

BLD Pharm. (2024). Safety Data Sheet: this compound (CAS 1096880-75-9).[5][6][7][8] Retrieved from

-

GuideChem. (2024). Chemical Properties and Suppliers for CAS 1096880-75-9. Retrieved from

-

PubChem. (2024). Compound Summary: Fluorinated Benzoic Acid Derivatives. National Library of Medicine. Retrieved from

-

World Intellectual Property Organization (WIPO). (2013). Patent WO2013/147711 A1: Synthesis of Morpholino-Benzoic Acid Derivatives.[9] Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. 1096880-75-9|this compound|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 1197193-23-9,3-(Methylsulfonyl)-4-morpholinobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. guidechem.com [guidechem.com]

- 9. 4-溴-2-吗啉代苯甲酸 | 4-Bromo-2-morpholinobenzoic acid | 1099687-03-2 - 乐研试剂 [leyan.com]

An In-depth Technical Guide to 5-Fluoro-2-morpholinobenzoic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-2-morpholinobenzoic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in the synthesis of novel therapeutic agents. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established chemical principles to empower researchers in their drug discovery and development endeavors.

Core Molecular Attributes

This compound is a synthetically derived organic compound characterized by a benzoic acid core substituted with a fluorine atom at the 5-position and a morpholine ring at the 2-position. The strategic placement of these functional groups imparts unique physicochemical properties that are highly desirable in medicinal chemistry.

Molecular Formula and Weight

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂FNO₃[1] |

| Molecular Weight | 225.22 g/mol [1] |

| CAS Number | 1096880-75-9[1] |

The presence of the fluorine atom, a bioisostere for a hydrogen atom, can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The morpholine moiety is a common feature in many approved drugs, often introduced to enhance aqueous solubility and improve pharmacokinetic profiles.

Synthesis of this compound

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route is outlined below. This proposed synthesis is based on well-established principles of organic chemistry and analogous reactions found in the literature for similar compounds.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct route to this compound involves the reaction of a suitable difluoro- or nitro-substituted benzoic acid with morpholine. A common precursor for such a synthesis is 2,5-difluorobenzoic acid or 5-fluoro-2-nitrobenzoic acid. The nitro group in the latter is a strong electron-withdrawing group, activating the ortho position for nucleophilic attack by the secondary amine of morpholine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar transformations.

Materials:

-

5-Fluoro-2-nitrobenzoic acid (1.0 equivalent)

-

Morpholine (2.2 equivalents)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

To a solution of 5-fluoro-2-nitrobenzoic acid in anhydrous DMSO, add potassium carbonate and morpholine.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

-

Excess Morpholine: Using a slight excess of morpholine ensures the complete consumption of the starting material and can also act as a base to neutralize any acidic byproducts.

-

Potassium Carbonate: This base is crucial for deprotonating the carboxylic acid and facilitating the nucleophilic attack of morpholine.

-

DMSO as Solvent: A polar aprotic solvent like DMSO is ideal for this type of reaction as it can dissolve the reactants and effectively solvate the potassium ions, enhancing the reactivity of the carbonate base.

-

Heat: The application of heat is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug development.

| Property | Value/Technique | Rationale |

| Appearance | Likely a white to off-white solid | Based on similar benzoic acid derivatives.[2][3] |

| Storage | Sealed in dry, room temperature[1] | To prevent degradation from moisture and light. |

| Purity Analysis | HPLC, GC-MS | To determine the percentage purity of the compound.[4] |

| Structural Elucidation | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure and connectivity of atoms. |

| Melting Point | Differential Scanning Calorimetry (DSC) | To determine the melting point and assess crystalline purity. |

Applications in Drug Discovery and Development

Fluorinated benzoic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[2][5] The unique combination of the fluoro and morpholino groups in this compound makes it a promising scaffold for developing novel drug candidates.

Role as a Key Building Block

This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities, including:

-

Anti-inflammatory and Analgesic Drugs: The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Antiviral Agents: Benzamide derivatives have been explored as HIV-1 integrase inhibitors.[6]

-

Anticancer Therapeutics: The 3-arylisoquinolinones, synthesized from related benzoic acids, have shown antiproliferative activity against cancer cells by targeting microtubules.[6] For example, 5-fluoro-2-methoxybenzoic acid is a key starting material for the synthesis of Pirtobrutinib, which is used to treat certain types of lymphoma and leukemia.[3]

Caption: Potential derivatization of this compound.

Safety and Handling

Based on the available hazard information, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features offer the potential to modulate the pharmacokinetic and pharmacodynamic properties of new chemical entities. The synthetic pathways to this compound are based on robust and well-understood chemical reactions, making it an accessible intermediate for researchers. A thorough understanding of its properties and safe handling is paramount to unlocking its full potential in the development of next-generation therapeutics.

References

-

PubChem. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114. [Link]

-

Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

PubMed. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). [Link]

-

PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]

Sources

- 1. 1096880-75-9|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 4. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

5-Fluoro-2-morpholinobenzoic Acid: A Strategic Scaffold in Kinase Inhibitor Design

[1][2]

Executive Summary

In the landscape of small-molecule drug discovery, This compound (CAS: 1096880-75-9) represents a high-utility pharmacophore intermediate.[1][2] Its structural architecture combines three critical medicinal chemistry elements: a solubilizing morpholine ring, a metabolically robust fluorine substituent, and a carboxylic acid "handle" for amide coupling.[1][2]

This guide details the technical specifications, validated synthesis protocols, and structure-activity relationship (SAR) logic of this compound, specifically within the context of PI3K/mTOR pathway inhibition and TRPM7 kinase modulation , where the 2-morpholinobenzoic acid motif is a recurrent privileged structure.[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

The utility of this compound stems from its electronic and steric properties.[2][3] The fluorine atom at the 5-position serves as a metabolic blocker (preventing para-oxidation relative to the amine), while the ortho-morpholine group forces a twisted conformation relative to the benzoic acid plane, often critical for binding pocket selectivity.[2]

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1096880-75-9 |

| Molecular Formula | C₁₁H₁₂FNO₃ |

| Molecular Weight | 225.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 152–157 °C (Typical range for class) |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water (neutral pH) |

| pKa (Calc) | ~3.5 (COOH), ~6.5 (Morpholine N) |

| InChI Key | MFCD11639774 (Identifier) |

Synthetic Utility & Validated Protocol

The Regioselective SNAr Strategy

The most robust synthesis of this compound utilizes a Nucleophilic Aromatic Substitution (SNAr) on 2,5-difluorobenzoic acid.[1][2]

Why this route?

-

Regioselectivity: The carboxyl group at C1 is an electron-withdrawing group (EWG).[1][2] It activates the ortho (C2) and para (C4) positions.[1][2] However, in 2,5-difluorobenzoic acid, the C2 fluorine is activated by both the inductive effect of the adjacent COOH and the resonance withdrawal.[2] The C5 fluorine is meta to the COOH and is electronically deactivated toward nucleophilic attack.[2]

-

Atom Economy: Direct displacement avoids heavy metal catalysts (e.g., Buchwald-Hartwig conditions) required for bromo-analogs, reducing cost and metal scavenging steps.[1][2]

Experimental Protocol: Synthesis from 2,5-Difluorobenzoic Acid[1][2]

Reagents:

-

Morpholine (3.0 eq) – Acts as both nucleophile and base.[1][2]

-

Solvent: DMSO or DMF (High dielectric constant promotes SNAr).[1][2]

Step-by-Step Methodology:

-

Charge: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorobenzoic acid (10.0 g, 63.2 mmol).

-

Solvation: Add DMSO (50 mL). Stir until fully dissolved.

-

Addition: Add morpholine (16.5 mL, 190 mmol) dropwise over 10 minutes. Note: Exotherm is possible; monitor internal temperature.[2]

-

Reaction: Heat the mixture to 105 °C for 4–6 hours. Monitor via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).[1][2] Look for the disappearance of the starting material (

) and appearance of the product ( -

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (200 mL) containing 1N HCl (adjust pH to ~3–4 to protonate the carboxylic acid but keep the morpholine protonated/zwitterionic depending on exact pKa, usually precipitation occurs at isoelectric point or acidic pH).

-

Refinement: For optimal yield, adjust pH to ~4.[1]0. The product precipitates as a white solid.[1][2]

-

-

Purification: Filter the solid. Wash with cold water (3 x 50 mL) to remove excess morpholine and DMSO.[1][2]

-

Drying: Dry in a vacuum oven at 45 °C overnight.

-

Yield: Expected yield: 85–92%.

Visualization: Reaction Pathway

Caption: Regioselective SNAr synthesis exploiting the ortho-activation of the carboxylic acid group.

Medicinal Chemistry Applications: The "Morpholino-Benzoate" Scaffold[1][2]

This compound serves as a critical intermediate for Type I and Type II Kinase Inhibitors .[1][2] The 2-morpholinobenzoic acid moiety is frequently derivatized into amides to create "hinge binders" or "solvent-front" interacting motifs.[1][2]

Mechanism of Action & SAR Logic

-

Solubility (Morpholine): The morpholine oxygen acts as a hydrogen bond acceptor, improving water solubility compared to phenyl or piperidine analogs.[1][2] This is crucial for oral bioavailability (Lipinski's Rule of 5).[1][2]

-

Metabolic Stability (Fluorine): The C5-fluorine blocks the CYP450-mediated hydroxylation that typically occurs at the para position relative to the amine (morpholine).[1][2] This extends the half-life (

) of the drug.[1][2] -

Conformational Control: The steric clash between the morpholine ring and the carboxylate (or resulting amide) forces the morpholine to twist out of plane (

).[1][2] This twist is often required to fit into the ATP-binding pocket of kinases like PI3K (Phosphoinositide 3-kinase).[1][2]

Target Classes

-

PI3K Isoform Inhibitors: Used in developing selective inhibitors for PI3K

(cancer) and PI3K -

mTOR Inhibitors: Dual PI3K/mTOR inhibitors often feature this core to span the ATP binding site.[1][2]

-

TRPM7 Kinase: As seen in research compounds like TG100-115, this scaffold modulates transient receptor potential melastatin channels.[1][2][4]

Visualization: Structure-Activity Relationship (SAR)

Caption: SAR dissection of the molecule highlighting its three functional domains for drug design.

Safety & Handling (MSDS Highlights)

While valuable, this compound is an irritant.[1][2] Standard laboratory safety protocols (GLP) are mandatory.[1][2]

References

-

BLD Pharm. (n.d.).[1][2] this compound MSDS and Properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 182114 (Related: 5-Fluoro-2-methylbenzoic acid). Retrieved from

-

Song, M., et al. (2017).[1][2] Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor. Biochimica et Biophysica Acta (BBA) - General Subjects.[1][2] Link

-

Selleck Chemicals. (n.d.).[1][2] TG100-115: PI3K gamma/delta inhibitor.[1][2] Retrieved from

-

Organic Syntheses. (n.d.). General procedures for Nucleophilic Aromatic Substitution of Fluorobenzoic Acids. Adapted from standard literature protocols. [1][2]

Sources

- 1. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of 2-morpholinobenzoic acid derivatives

An In-Depth Technical Guide to the Therapeutic Potential of 2-Morpholinobenzoic Acid Derivatives

Abstract This technical guide analyzes the pharmacological utility of the 2-morpholinobenzoic acid scaffold, a privileged structure in medicinal chemistry. While often utilized as a synthetic intermediate, recent high-impact research has validated this scaffold as a potent inhibitor of Phosphatidylcholine-specific Phospholipase C (PC-PLC), a critical enzyme in oncogenic signaling. This document details the mechanistic basis of target engagement, Structure-Activity Relationships (SAR), and validated experimental protocols for synthesis and bioassay.

Part 1: The Primary Target – PC-PLC in Oncology[1][2]

The most authoritative therapeutic target for 2-morpholinobenzoic acid derivatives is Phosphatidylcholine-specific Phospholipase C (PC-PLC) . Unlike the well-known Phosphoinositide-PLC (PI-PLC), PC-PLC hydrolyzes phosphatidylcholine (PC), the most abundant membrane phospholipid, generating second messengers that drive tumor progression.

Mechanistic Basis

PC-PLC catalyzes the hydrolysis of PC into phosphocholine and 1,2-diacylglycerol (DAG) .[1]

-

DAG Accumulation: DAG is a potent activator of Protein Kinase C (PKC).

-

Downstream Signaling: PKC activation triggers the MAPK/ERK and NF-κB pathways, promoting cell proliferation, survival, and migration.

-

Clinical Relevance: PC-PLC is significantly upregulated in breast cancer (MDA-MB-231), ovarian cancer (OVCAR3), and squamous cell carcinoma.

Validated Derivatives

Research indicates that the 2-morpholino-5-(N-benzylamino)benzoic acid subclass exhibits the highest potency.[2]

-

Lead Compound: 5-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid.

-

Mode of Action: Competitive inhibition of the PC-PLC active site. The morpholine ring likely mimics the phosphocholine headgroup spatial arrangement, while the benzoic acid moiety interacts with the enzyme's polar residues (potentially zinc-coordinated in bacterial homologs used for screening).

Signaling Pathway Visualization

The following diagram illustrates the oncogenic cascade driven by PC-PLC and the intervention point of 2-morpholinobenzoic acid derivatives.

Caption: Figure 1. Mechanism of Action. The derivative blocks PC-PLC, preventing DAG accumulation and halting downstream oncogenic signaling.

Part 2: Medicinal Chemistry & SAR Analysis[4][5][6][7]

The "privileged" nature of this scaffold arises from the synergistic properties of its three core components.

The Pharmacophore

| Component | Function | Optimization Logic |

| Morpholine Ring (C-2) | Solubility & H-Bonding | The ether oxygen acts as a weak H-bond acceptor. The ring improves metabolic stability compared to open-chain amines. |

| Benzoic Acid (C-1) | Ionic Interaction | The carboxylic acid forms salt bridges with active site residues (e.g., Arg/Lys). Conversion to hydroxamic acid significantly increases potency (nanomolar range) by chelating metal ions in the active site. |

| Benzylamine (C-5) | Hydrophobic Pocket Fit | Substitution at C-5 (para to morpholine) is superior to C-4. Electron-withdrawing groups (e.g., 3-Cl) on the benzyl ring enhance potency. |

SAR Visualization

The substitution pattern is critical. The 2,5-disubstituted pattern yields active PC-PLC inhibitors, whereas 2,4-disubstituted analogs show significantly reduced activity.

Caption: Figure 2. Structure-Activity Relationship. The 1,2,5-substitution pattern is critical for PC-PLC inhibition efficacy.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these derivatives.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

This method is preferred over metal-catalyzed couplings for 2-fluorobenzoic acid substrates due to higher atom economy and ease of purification.

Reagents:

-

2-Fluoro-5-nitrobenzoic acid (Starting material for 5-amino derivatives)

-

Morpholine (3.0 equivalents)

-

DMSO (Solvent) or neat morpholine

-

Temperature: 100°C

Step-by-Step Workflow:

-

Charge: Dissolve 1.0 eq of 2-fluoro-5-nitrobenzoic acid in DMSO (0.5 M concentration).

-

Addition: Add 3.0 eq of morpholine. The excess acts as a base to scavenge HF.

-

Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup: Pour reaction mixture into crushed ice/water. Acidify to pH 3 with 1M HCl to precipitate the product.

-

Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Water.

-

Reduction (Optional): To access the 5-amino derivative, reduce the nitro group using H₂/Pd-C or Fe/NH₄Cl.

Bioassay: PC-PLC Inhibition Screen (Amplex Red Method)

This assay quantifies the release of phosphocholine.

Materials:

-

Enzyme: Bacillus cereus PC-PLC (Commercial source, homology model for human PC-PLC).

-

Substrate: Phosphatidylcholine.

-

Detection: Amplex Red + Choline Oxidase + Horseradish Peroxidase (HRP).

Protocol:

-

Incubation: Incubate PC-PLC (0.05 U/mL) with the test compound (dissolved in DMSO) in Tris-HCl buffer (pH 7.4) containing Zn²⁺ (essential cofactor) for 10 minutes at 37°C.

-

Substrate Addition: Add Phosphatidylcholine (0.5 mM). Incubate for 30 minutes.

-

Detection: Add the detection mix (Choline Oxidase converts Choline -> Betaine + H₂O₂; HRP + Amplex Red + H₂O₂ -> Resorufin).

-

Readout: Measure fluorescence (Ex 530 nm / Em 590 nm).

-

Validation: Calculate % Inhibition relative to DMSO control.

Part 4: Secondary Targets & Future Outlook

While PC-PLC is the primary target, the scaffold exhibits polypharmacology:

-

mTOR/PI3K Inhibition: Morpholine-containing benzoic acids structurally resemble portions of PI3K inhibitors (e.g., GDC-0941). The oxygen in the morpholine ring forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

-

Anti-Inflammatory (COX-2): Related 2-hydroxy-5-acetamido derivatives show COX-2 selectivity. The 2-morpholino variant is being explored to reduce gastric toxicity associated with traditional NSAIDs.

References

-

PC-PLC Inhibition & Cancer

-

Synthesis Methodologies

- Title: An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.

-

Source: BenchChem Protocols.[3]

-

Morpholine Scaffold Utility

-

Anti-Inflammatory Potential

Sources

- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: 5-Fluoro-2-morpholinobenzoic Acid as a Versatile Building Block in Synthetic Chemistry

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate functionality of the target molecule. 5-Fluoro-2-morpholinobenzoic acid emerges as a scaffold of significant strategic value, integrating three key structural motifs—a fluorinated phenyl ring, a morpholine moiety, and a carboxylic acid handle—each conferring distinct and advantageous properties.

The strategic placement of a fluorine atom on the phenyl ring is a well-established tactic in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and improve binding affinity to target proteins.[1][2][3][4][5] The morpholine ring is a privileged structure, often incorporated to improve the pharmacokinetic profile of a molecule, enhance aqueous solubility, and serve as a key component in receptor interactions.[6][7][8][9][10] Finally, the benzoic acid group provides a versatile synthetic handle, primarily for the construction of amide bonds—a cornerstone of peptide and small molecule synthesis—but also for other transformations.[11] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in key synthetic transformations.

Physicochemical and Safety Data

A thorough understanding of a building block's properties is essential for its effective and safe implementation in any synthetic workflow.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1096880-75-9[12] |

| Molecular Formula | C₁₁H₁₂FNO₃ |

| Molecular Weight | 225.22 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| GHS Hazard Statements | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338[13] |

Note: Hazard data is based on similar fluorinated benzoic acid structures and should be confirmed by consulting the specific Safety Data Sheet (SDS).

Application I: Amide Bond Formation for Library Synthesis

The most direct and widespread application of this compound is its use in amide coupling reactions. The resulting amides are of high interest in drug discovery programs, where the systematic variation of the amine component allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Causality Behind the Protocol: Achieving a Self-Validating System

The chosen protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). This is a classic and reliable method for amide bond formation.[14]

-

EDC (Carbodiimide): This reagent activates the carboxylic acid by converting the hydroxyl group into a good leaving group, forming a highly reactive O-acylisourea intermediate.

-

HOBt (Additive): The O-acylisourea intermediate can be susceptible to side reactions, including epimerization if chiral centers are present. HOBt acts as a scavenger for this intermediate, forming an activated HOBt ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines, leading to higher yields and cleaner reactions.

-

Base (e.g., DIPEA or Et₃N): A non-nucleophilic base is crucial to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring, allowing the researcher to visually track the consumption of the starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time.

Experimental Workflow: Amide Coupling

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol: Synthesis of N-Benzyl-5-fluoro-2-morpholinobenzamide

-

Reagent Preparation:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq, e.g., 225 mg, 1.0 mmol).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq, 162 mg, 1.2 mmol).

-

Dissolve the solids in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (5-10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

-

Activation:

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq, 230 mg, 1.2 mmol) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 15 minutes.

-

-

Coupling:

-

In a separate vial, dissolve benzylamine (1.1 eq, 118 mg, 1.1 mmol) in a small amount of the reaction solvent.

-

Add the amine solution to the reaction flask, followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 323 mg, 2.5 mmol).

-

Stir the reaction at room temperature.

-

-

Monitoring and Completion:

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as eluent). The reaction is typically complete within 2-12 hours.

-

-

Work-up:

-

Once the starting material is consumed, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-5-fluoro-2-morpholinobenzamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Application II: Suzuki-Miyaura Cross-Coupling of Derivatives

While the benzoic acid itself is not a direct participant in Suzuki-Miyaura coupling, its presence allows for derivatization into a substrate suitable for this powerful C-C bond-forming reaction. For example, a precursor such as 4-bromo-5-fluoro-2-morpholinobenzoic acid could be used. The carboxylic acid can be protected as an ester (e.g., methyl ester) before the coupling reaction to prevent interference. This approach is fundamental in constructing biaryl cores, which are prevalent in many pharmaceutical agents.[15][16]

Causality Behind the Protocol: Orchestrating Catalytic C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[15][17]

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): The heart of the reaction. The palladium(0) species undergoes oxidative addition into the aryl-halide bond, initiating the catalytic cycle.

-

Ligand (e.g., PPh₃, dppf): The ligand stabilizes the palladium center, influences its reactivity, and facilitates the subsequent steps of transmetalation and reductive elimination.

-

Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. It activates the boronic acid by forming a more nucleophilic boronate species.[18]

-

Solvent System: A mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water is commonly used.[19] The organic solvent solubilizes the organohalide and catalyst, while the water solubilizes the inorganic base and boronic acid, creating a biphasic system where the reaction occurs at the interface.

Experimental Workflow: Suzuki-Miyaura Coupling

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. tandfonline.com [tandfonline.com]

- 10. ijprems.com [ijprems.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 1096880-75-9|this compound|BLD Pharm [bldpharm.com]

- 13. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 19. researchgate.net [researchgate.net]

Application Note: High-Performance Caco-2 Permeability Assay for 5-Fluoro-2-morpholinobenzoic Acid

Abstract & Scientific Rationale

This application note details a validated protocol for assessing the intestinal permeability of 5-Fluoro-2-morpholinobenzoic acid (CAS 1096880-75-9) using the Caco-2 cell model.

This compound presents a unique physicochemical profile: it contains an ionizable carboxylic acid moiety (predicted pKa ~3.5–4.[1]0) and a morpholine ring.[1][2][3][4][5][6] At physiological pH (7.4), the compound exists primarily as a hydrophilic anion, which typically limits passive diffusion.[1] However, the morpholine moiety modulates lipophilicity, and the acidic microclimate of the proximal intestine (pH 6.0–6.5) significantly increases the unionized fraction, thereby enhancing absorption.[1]

Why this protocol differs from standard screening:

Standard Caco-2 assays often use pH 7.4 in both apical and basolateral chambers.[1] For acidic drugs like this compound, this "iso-pH" condition underestimates in vivo absorption.[1] This protocol utilizes a pH Gradient (Apical pH 6.5 / Basolateral pH 7.4) to physiologically mimic the jejunal transition, ensuring accurate prediction of the Fraction Absorbed (

Physicochemical Context & Experimental Design

Molecule Properties[1][2][3][4][5][6][7][8]

-

Molecular Formula:

[1] -

MW: 225.22 g/mol [7]

-

Key Ionization: Carboxylic acid (Acidic).[1] The morpholine nitrogen, attached to the aromatic ring, behaves as an aniline derivative with significantly reduced basicity (pKa < 4.0), rendering it largely unprotonated at neutral pH.[1]

-

Detection Mode: LC-MS/MS (ESI Negative preferred for carboxylate sensitivity).

The Caco-2 Bi-Directional System

We employ a polarized monolayer system to measure transport in two directions:

-

Apical to Basolateral (A-B): Mimics absorptive transport (Gut Lumen

Blood).[1] -

Basolateral to Apical (B-A): Mimics secretory transport (Blood

Gut Lumen), identifying efflux liability (e.g., P-gp/MDR1 substrates).[1]

Experimental Workflow Diagram

The following diagram illustrates the decision logic and workflow for this assay.

Caption: Operational workflow for bi-directional Caco-2 permeability assessment.

Materials & Reagents

Cell Culture[1][10]

-

Caco-2 Cells: Obtained from ATCC (HTB-37).[1] Use between passage 40–60.[1]

-

Culture Medium: MEM supplemented with 10% FBS, 1% NEAA, 1% L-glutamine.[1]

-

Transwell Inserts: 12-well or 24-well polycarbonate filters, 0.4 µm pore size (Corning/Millipore).[1]

Transport Buffers (Critical for pH Gradient)

-

Stock Buffer: Hank’s Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.[1]

-

Apical Buffer (pH 6.5): HBSS + 10 mM MES (2-(N-morpholino)ethanesulfonic acid).[1] Adjust pH to 6.5 using 1N HCl/NaOH.[1]

-

Basolateral Buffer (pH 7.4): HBSS + 10 mM HEPES.[1] Adjust pH to 7.4.

-

Note: The use of MES is essential for stable buffering at pH 6.5; HEPES is unstable below pH 6.8.[1]

-

Reference Compounds

-

Low Permeability Marker: Lucifer Yellow (LY) or Atenolol.[1]

-

High Permeability Marker: Propranolol or Metoprolol.[1]

-

Efflux Control: Digoxin (P-gp substrate).[1]

Detailed Protocol

Step 1: Compound Preparation[1]

-

Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock.

-

Solubility Check: Ensure no precipitation occurs.[1] If turbid, sonicate for 5 mins.

-

-

Dosing Solution (10 µM): Dilute the stock 1:1000 into the Apical Buffer (pH 6.5) for A-B assay, and into Basolateral Buffer (pH 7.4) for B-A assay.

Step 2: Monolayer Qualification[1]

-

Culture Caco-2 cells on Transwell inserts for 21 days to form a differentiated monolayer.[1][8]

-

TEER Measurement: Measure Transepithelial Electrical Resistance.[1][8]

-

Acceptance Criteria: TEER > 300 Ω[9]·cm² (background corrected).

-

-

Wash monolayers twice with pre-warmed HBSS (37°C) to remove culture media and equilibrate cells.[1]

Step 3: Transport Assay Execution

Perform in triplicate for both directions.[1]

A. Apical to Basolateral (A-B) - Absorption [1][10]

-

Add 0.5 mL of Dosing Solution (10 µM Compound in pH 6.5 buffer) to the Apical (donor) chamber.

-

Add 1.5 mL of Receiver Buffer (pH 7.4 HBSS/HEPES) to the Basolateral (receiver) chamber.

B. Basolateral to Apical (B-A) - Secretion [1]

-

Add 1.5 mL of Dosing Solution (10 µM Compound in pH 7.4 buffer) to the Basolateral (donor) chamber.

-

Add 0.5 mL of Receiver Buffer (pH 6.5 HBSS/MES) to the Apical (receiver) chamber.

C. Incubation

-

Incubate at 37°C in a shaker (60 rpm) or humidified incubator for 120 minutes .

-

Sampling: At T=120 min, collect 100 µL aliquots from the Receiver compartment.

-

Donor Sampling: Collect 50 µL from the Donor compartment at T=0 and T=120 min (to calculate Mass Balance/Recovery).

Step 4: Sample Analysis (LC-MS/MS)

Given the fluorinated aromatic structure, Negative Electrospray Ionization (ESI-) is recommended to detect the deprotonated carboxylate ion

-

Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo).[1]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for negative mode stability).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Transition: Monitor the parent ion (

~224.2) to the most stable fragment (likely loss of

Data Analysis & Calculations

Apparent Permeability ( )

Calculate

-

: Rate of permeation (amount transported vs. time,

-

: Surface area of the filter (

-

: Initial donor concentration (

Efflux Ratio (ER)

[1]-

Interpretation:

Mass Balance (Recovery)

[1]-

Acceptance Criteria: Recovery should be 70%–120% .[1] Low recovery indicates non-specific binding (NSB) to the plastic device or cellular accumulation.[1]

Visualization of Transport Mechanism

The following diagram details the specific transport environment for this compound, highlighting the pH-dependent ionization states.

Caption: pH-dependent transport model.[1] Unionized species drive apical entry; efflux may oppose basolateral exit.[1]

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Recovery (<70%) | Non-specific binding to plastic.[1] | Add 0.5% BSA to the receiver buffer to "trap" the compound and prevent sticking. |

| Low | Compound is highly ionized or paracellular leak is absent.[1] | Verify pH 6.5 in Apical buffer.[1] Ensure monolayer isn't "too tight" (check TEER vs historical data). |

| High Variability (CV > 20%) | Monolayer damage during washing.[1] | Use automated pipetting or extremely gentle manual addition down the side of the well. |

References

-

Hubatsch, I., et al. (2007).[1] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1][11][8][10][][13] Nature Protocols, 2(9), 2111–2119.[1] Link[1]

-

Volpe, D. A. (2008).[1] Variability in Caco-2 and MDCK cell-based intestinal permeability assays. Journal of Pharmaceutical Sciences, 97(2), 712-725.[1] Link

-

Press, B., & Di Grandi, D. (2008).[1] Permeability screening for drug discovery.[1][8][] Current Opinion in Chemical Biology, 12(3), 329-337.[1]

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] Link

Sources

- 1. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1096880-75-9|this compound|BLD Pharm [bldpharm.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Application Note: Pre-Clinical Assessment of the Anti-Inflammatory Potential of 5-Fluoro-2-morpholinobenzoic Acid

This Application Note is designed as a comprehensive validation protocol for assessing the anti-inflammatory potential of 5-Fluoro-2-morpholinobenzoic acid (5-F-2-MBA) .

Given that 5-F-2-MBA (CAS: 1096880-75-9) is primarily characterized as a chemical intermediate, this guide treats it as a New Chemical Entity (NCE) . It synthesizes standard industry workflows for NSAID-like scaffolds with specific considerations for the morpholine moiety, which often enhances metabolic stability and kinase interaction.

Executive Summary & Rational Design

The evaluation of 5-F-2-MBA requires a dual-track approach: assessing its potential as a COX-inhibitor (due to the benzoic acid scaffold, similar to salicylates) and as a cytokine modulator (due to the morpholine ring, common in kinase inhibitors).

Mechanistic Hypothesis:

-

Scaffold Logic: The benzoic acid moiety suggests potential orthosteric binding to Cyclooxygenase (COX) enzymes.

-

Pharmacophore Logic: The 5-fluorine substitution typically increases metabolic stability and lipophilicity, potentially enhancing membrane permeability compared to non-fluorinated analogs. The morpholine ring improves water solubility and hydrogen-bonding potential, critical for reducing the gastric toxicity often associated with acidic NSAIDs.

Experimental Workflow Overview

The following workflow ensures that observed anti-inflammatory effects are specific and not artifacts of cytotoxicity.

Figure 1: Sequential validation workflow. Step 2 is critical: Anti-inflammatory activity must be distinguished from cell death.

Detailed Protocols

Phase 1: Compound Preparation & Solubility

Objective: Create a stable stock solution without precipitation.

-

Challenge: Benzoic acid derivatives can be sparingly soluble in neutral aqueous buffers.

-

Protocol:

-

Stock Solution: Dissolve 5-F-2-MBA in 100% DMSO to a concentration of 100 mM . Vortex for 1 minute.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock into pre-warmed culture media (DMEM).

-

Critical Check: The final DMSO concentration in the cell assay must not exceed 0.1% (v/v) to avoid solvent toxicity.

-

Phase 2: Cytotoxicity Screening (MTT Assay)

Rationale: Before assessing inflammation, you must prove the compound does not kill the immune cells. Cell Line: RAW 264.7 Murine Macrophages (ATCC® TIB-71™).

-

Seeding: Plate cells at

cells/well in a 96-well plate. Incubate for 24h. -

Treatment: Treat cells with increasing concentrations of 5-F-2-MBA (e.g., 0, 5, 10, 25, 50, 100 µM) for 24h.

-

Dye Addition: Add 20 µL of MTT (5 mg/mL) to each well. Incubate for 4h at 37°C.

-

Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm .

-

Analysis: Calculate % Cell Viability.

-

Decision Gate: Only concentrations yielding >90% viability proceed to Phase 3.

-

Phase 3: Anti-Inflammatory Activity (The "Griess Assay")

Rationale: Nitric Oxide (NO) is a major pro-inflammatory mediator produced by iNOS. Its inhibition is a primary indicator of anti-inflammatory efficacy.

-

Induction: Seed RAW 264.7 cells (

cells/well) in 24-well plates. -

Pre-treatment: Add 5-F-2-MBA (at safe doses determined in Phase 2) for 1 hour prior to stimulation.

-

Control: Dexamethasone (1 µM) or Indomethacin (10 µM) as a positive control.

-

-

Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL). Incubate for 18-24 hours .

-

Griess Reaction:

-

Mix 100 µL of cell culture supernatant with 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

-

Incubate 10 mins at room temperature (dark).

-

-

Quantification: Measure absorbance at 540 nm . Calculate Nitrite concentration using a NaNO2 standard curve.

Phase 4: Mechanistic Validation (NF-kB Pathway)

Rationale: To confirm how 5-F-2-MBA works, we assess the translocation of NF-kB, the master regulator of inflammation.

Figure 2: Putative Mechanism of Action. The assay tests if 5-F-2-MBA prevents NF-kB nuclear translocation or IkB degradation.

Protocol (Western Blot):

-

Lyse cells after 30-60 mins of LPS stimulation (early phase).

-

Separate Cytosolic vs. Nuclear fractions.

-

Blot for p65 (NF-kB) and IκB-α .

-

Success Criteria: 5-F-2-MBA treatment should result in retained IκB-α in the cytosol and reduced p65 in the nucleus compared to the LPS-only group.

-

Data Presentation & Analysis

Summarize your findings in a comparative table.

Table 1: Expected Data Output Structure

| Experimental Group | Dose (µM) | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | Inhibition (%) |

| Control (PBS) | - | 100 ± 2 | 2.1 ± 0.5 | < 10 | - |

| LPS Only | - | 95 ± 3 | 45.0 ± 2.1 | 1500 ± 120 | 0% |

| Positive Control | 10 | 94 ± 2 | 12.5 ± 1.2 | 450 ± 50 | ~72% |

| 5-F-2-MBA (Low) | 10 | 98 ± 1 | 38.0 ± 3.0 | 1200 ± 90 | Calculate |

| 5-F-2-MBA (High) | 50 | 92 ± 4 | 18.0 ± 2.5 | 600 ± 80 | Calculate |

Statistical Analysis:

-

Use One-way ANOVA followed by Dunnett’s post-hoc test.

-

Significance threshold: p < 0.05.

-

Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

References & Authoritative Grounding

The protocols above are grounded in established methodologies for assessing small-molecule anti-inflammatories, particularly those sharing the benzoic acid and morpholine pharmacophores.

-

Morpholine-Benzoic Acid Derivatives:

-

Context: Studies on morpholine-substituted salicylates highlight their potential to inhibit COX enzymes with reduced gastric irritation.

-

Source: Almasirad, A., et al. (2006). "Synthesis and analgesic/anti-inflammatory activity of 2-(4-morpholinyl)ethyl esters of mefenamic acid and diclofenac." Biological & Pharmaceutical Bulletin.

-

-

Standard Protocol for RAW 264.7 Screening:

-

Context: The LPS-induced NO production assay is the industry standard for initial anti-inflammatory screening.

-

Source: Posadas, I., et al. (2000). "Nitric oxide synthase type II (iNOS) as a target for anti-inflammatory drugs." Naunyn-Schmiedeberg's Archives of Pharmacology.

-

-

Molecular Docking Methodologies:

-

Context: Validation of benzoic acid binding to COX-2 active sites.[1]

-

Source: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.

-

-

Cytotoxicity Controls (MTT Assay):

-

Context: Essential for distinguishing pharmacological inhibition from cell death.

-

Source: Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

-

Sources

Application Note: Pharmacophore Profiling & Antiproliferative Screening of 5-Fluoro-2-morpholinobenzoic Acid Scaffolds

Executive Summary

5-Fluoro-2-morpholinobenzoic acid (CAS: 143779-32-2) represents a "privileged scaffold" in medicinal chemistry, serving as the critical pharmacophore for selective Phosphoinositide 3-kinase (PI3K) inhibitors, most notably the PI3K

While often utilized as a synthetic intermediate, the 2-morpholinobenzoic acid moiety itself possesses intrinsic biological relevance due to the morpholine oxygen’s ability to form a key hydrogen bond with the hinge region of kinase domains (e.g., Val851 in PI3K

Chemical Biology & Mechanism of Action[2][3][4]

Structural Basis of Activity

The antiproliferative activity of this compound derivatives stems from their competitive inhibition of the ATP-binding pocket in lipid kinases.

-

Morpholine Ring: Acts as the "hinge binder." The oxygen atom functions as a hydrogen bond acceptor.

-

Carboxylic Acid/Amide: Directs the molecule into the affinity pocket. In high-potency drugs (e.g., TGX-221), this acid is derivatized to an amide-linked chromone or pyrimidine to maximize hydrophobic interactions.

-

Fluorine Substitution (C5): Enhances metabolic stability (blocking oxidation) and modulates the pKa of the aniline nitrogen, influencing solubility and bioavailability.

Target Pathway: PI3K/Akt Signaling

The scaffold targets Class I PI3Ks. In cancers like prostate adenocarcinoma (e.g., PC3 cells) where the tumor suppressor PTEN is deleted, the pathway is constitutively active.[2] Inhibiting PI3K prevents the phosphorylation of PIP2 to PIP3, thereby silencing the survival kinase Akt .

Figure 1: Mechanism of Action. The scaffold competitively inhibits PI3K, preventing Akt activation, particularly effective in PTEN-null systems.

Experimental Protocols

Protocol A: Compound Preparation & Solubilization

The free acid form can be sparingly soluble in aqueous media. Proper stock preparation is critical to avoid micro-precipitation which leads to false negatives in screening.

-

Weighing: Weigh 5-10 mg of this compound (CAS 143779-32-2) into a sterile glass vial.

-

Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 20 mM stock concentration .

-

Note: Avoid ethanol; the morpholine moiety is stable, but the acid can esterify if stored improperly in alcohols.

-

-

Sonicate: Sonicate for 5 minutes at room temperature until visually clear.

-

Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

-

Storage: Aliquot into amber tubes and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Protocol B: Antiproliferative Screening (MTT Assay)

This protocol evaluates the IC50 of the scaffold and its derivatives. We recommend using PC3 (PTEN-null) cells as the sensitive line and DU145 (PTEN-wt) as a control to determine pathway selectivity.

Materials:

-

PC3 Cell Line (ATCC CRL-1435)

-

MTT Reagent (5 mg/mL in PBS)

-

Positive Control: TGX-221 (1 µM) or Wortmannin.

Workflow:

-

Seeding: Plate cells in 96-well plates at 3,000–5,000 cells/well in 100 µL complete media (RPMI-1640 + 10% FBS). Incubate for 24h to allow attachment.

-

Treatment:

-

Prepare serial dilutions of the this compound stock in media.

-

Range: 0.1 µM to 100 µM (8-point dose response).

-

Critical: Ensure final DMSO concentration is <0.5% in all wells.

-

-

Incubation: Incubate cells for 72 hours at 37°C, 5% CO2.

-

Readout:

-

Add 20 µL MTT reagent per well. Incubate 3–4 hours.

-

Aspirate media carefully.

-

Solubilize formazan crystals with 150 µL DMSO.

-

Read absorbance at 570 nm (reference 630 nm).

-

Data Analysis:

Calculate % Viability =

Protocol C: Mechanistic Validation (Western Blot)

To confirm the antiproliferative effect is due to PI3K inhibition (and not general cytotoxicity), you must assess the phosphorylation status of Akt.

Target: Phospho-Akt (Ser473) vs. Total Akt.

-

Treatment: Seed PC3 cells in 6-well plates (

cells/well). Treat with the compound at -

Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaVO4, NaF). Lyse in RIPA buffer.

-

Blotting:

-

Load 20-30 µg protein/lane on 10% SDS-PAGE.

-

Transfer to PVDF membrane.

-

Primary Ab: Rabbit anti-pAkt (Ser473) (1:1000).

-

Secondary Ab: HRP-conjugated Goat anti-Rabbit.

-

-

Result Interpretation: A potent hit will show diminished pAkt bands compared to the DMSO control, while Total Akt levels remain constant.

Experimental Workflow Visualization

Figure 2: Screening workflow for this compound derivatives.

Expected Data & Interpretation

The following table summarizes expected outcomes when screening the acid scaffold versus its optimized derivatives (e.g., amides).

| Compound Class | Expected IC50 (PC3) | pAkt Inhibition | Interpretation |

| Parent Acid (5-F-2-MBA) | > 50 µM | Weak / None | Low cell permeability; weak binder due to charge repulsion. |

| Simple Ester (Methyl ester) | 10 - 50 µM | Moderate | Improved permeability; hydrolyzed intracellularly to acid. |

| Amide Derivative (TGX-analog) | < 1 µM | Strong | Hit. High affinity binding to PI3K ATP pocket. |

| Negative Control (DMSO) | N/A | None | Baseline proliferation. |

Technical Note: If the parent acid shows no activity, do not discard the scaffold. The carboxylic acid is a synthetic handle. The biological value lies in its conversion to amides which access the hydrophobic region of the kinase pocket [1].

References

-

Jackson, S. P., et al. (2005). "PI 3-kinase p110beta: a new target for antithrombotic therapy." Nature Medicine, 11(5), 507–514.

-

Rewcastle, G. W., et al. (2015). "Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors." Bioorganic & Medicinal Chemistry, 23(15), 4366-4380.

-